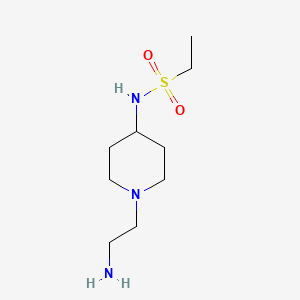

n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide

Description

Properties

Molecular Formula |

C9H21N3O2S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

N-[1-(2-aminoethyl)piperidin-4-yl]ethanesulfonamide |

InChI |

InChI=1S/C9H21N3O2S/c1-2-15(13,14)11-9-3-6-12(7-4-9)8-5-10/h9,11H,2-8,10H2,1H3 |

InChI Key |

RDDLAYOENROSBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1CCN(CC1)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- Piperidin-4-one derivatives : These serve as the core scaffold. They can be prepared or obtained commercially with various N-protecting groups such as tosyl (Ts), carbobenzyloxy (Cbz), or tert-butoxycarbonyl (Boc) to facilitate selective reactions.

- Ethanolamine or 2-aminoethyl moiety : Introduced via nucleophilic substitution or reductive amination.

- Ethanesulfonyl chloride : Used to introduce the ethanesulfonamide group by reaction with amino functionalities.

Stepwise Synthetic Route

Step 1: Preparation of Piperidin-4-one Derivative

- Tosylation of piperidin-4-one (compound 5) to form tosyl-protected piperidin-4-one (compound 6a).

- Oxidation of piperidin-4-one derivatives with iodoxybenzoic acid (IBX) under mild conditions (30°C) to form α,β-unsaturated ketones (vinylogous amides) 7a–c in 77–83% yield.

Step 2: Conjugate Addition and Chain Extension

- Conjugate addition of phenylboronic acid or other nucleophiles to α,β-unsaturated ketones to form substituted piperidines (type 4).

- Introduction of a C2 chain (2-carbon linker) via Wittig reaction to extend the side chain on the piperidine ring.

Step 3: Functional Group Transformations

- Reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH4).

- Activation of primary alcohols with methanesulfonyl chloride to form mesylates, which are excellent leaving groups for nucleophilic substitution.

- Nucleophilic substitution of mesylates with amines such as benzylamine or 3-phenylpropan-1-amine to yield secondary amines.

Step 4: Introduction of the Aminoethyl Group

- Reductive amination of aldehyde intermediates (obtained by oxidation of primary alcohols with Dess–Martin periodinane) with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) to install the 2-aminoethyl substituent on the piperidine nitrogen.

Step 5: Formation of Ethanesulfonamide

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tosylation | Piperidin-4-one + tosyl chloride | ~80 | Protects nitrogen for selective steps |

| 2 | Oxidation | IBX, N-methylmorpholin-N-oxide (NMO), 30°C | 77–83 | Forms α,β-unsaturated ketone |

| 3 | Conjugate addition | Phenylboronic acid or nucleophile | - | Forms substituted piperidine |

| 4 | Wittig reaction | Wittig reagent, base | - | Extends carbon chain |

| 5 | Reduction | LiAlH4 | - | Converts ester to primary alcohol |

| 6 | Mesylation | Methanesulfonyl chloride, base | - | Activates alcohol for substitution |

| 7 | Nucleophilic substitution | Amine nucleophile | 60–87 | Introduces amino substituent |

| 8 | Oxidation | Dess–Martin periodinane (DMP) | - | Alcohol to aldehyde |

| 9 | Reductive amination | Amine + NaBH(OAc)3 | - | Installs 2-aminoethyl group |

| 10 | Sulfonamide formation | Ethanesulfonyl chloride, base | - | Final ethanesulfonamide formation |

Notes on Stereochemistry and Purity

- Diastereomeric mixtures (cis/trans) are common in these syntheses, with ratios ranging from 60:40 to 85:15 depending on the step and substituents.

- Purification is typically done by preparative flash chromatography or medium-pressure liquid chromatography (MPLC) with silica gel columns.

- Characterization includes NMR spectroscopy (^1H and ^13C), melting point determination, and purity assessment by UPLC or quantitative NMR (qNMR).

Advanced Methods and Improvements

- Novel reduction methods for piperidin-4-ones using tetrahydropyridinylidene salts have been developed to access 2-substituted piperidin-4-ones more efficiently, which could be adapted for this compound's synthesis.

- Microwave-assisted synthesis and optimized reaction conditions can improve yields and reduce reaction times in some steps.

Chemical Reactions Analysis

n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the aminoethyl group.

Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride is a chemical compound featuring a piperidine ring substituted with an aminoethyl group and a sulfonamide moiety; it is typically found in a hydrated form, enhancing its solubility in aqueous environments. This compound is of interest in medicinal chemistry because of its potential biological activities and applications. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride exhibits biological activities, particularly in pharmacology. Compounds with similar structures have been explored for their potential as antimicrobial and anticancer agents .

Synthesis

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride can be achieved through several methods.

Interaction Studies

Interaction studies involving N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride focus on its binding affinity and selectivity towards biological targets. These studies often include evaluating its potential activity as both an antimicrobial and anticancer agent .

Structural Features and Biological Activity of Related Compounds

Several compounds share structural features with N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopiperidine | Contains a piperidine ring; lacks sulfonamide | Anticancer properties |

| Sulfanilamide | A classic sulfonamide; simpler structure | Antibacterial activity |

| N-(2-aminoethyl)-piperidine | Similar aminoethyl substitution; no sulfonamide | Potential neuroactive properties |

Mechanism of Action

The mechanism of action of n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

- Cyclopropane vs. Ethane Sulfonamide: The cyclopropane analog (Ref: 10-F745080) introduces a strained three-membered ring, which could alter binding affinity or metabolic stability compared to the ethane group .

- Aromatic vs. Aliphatic Sulfonamides : The furan- and methoxyphenyl-containing derivative (CAS: 1235680-55-3) incorporates extended aromatic systems, likely enhancing interactions with hydrophobic enzyme pockets or receptor subdomains .

- Aminoethyl vs. Acryloyl Modifications: The aminoethyl group in the target compound may facilitate hydrogen bonding or ionic interactions, whereas the acryloyl group in the furan derivative could enable covalent binding or increased rigidity .

Functional Implications

- Pharmacokinetics: The 2-aminoethyl group in the target compound may improve solubility compared to bulkier substituents but could also increase susceptibility to oxidative metabolism. In contrast, cyclopropane or aromatic groups might reduce solubility but enhance bioavailability .

- Target Engagement : Sulfonamides are common in carbonic anhydrase or protease inhibitors. The ethanesulfonamide group may favor interactions with polar residues, while the methoxyphenyl variant (CAS: 1235680-55-3) might target hydrophobic binding sites .

Biological Activity

N-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a sulfonamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth. For instance, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Antimicrobial Properties : This compound may possess antibacterial and antifungal activities. The sulfonamide functional group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical metabolic pathway in bacteria .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

- Purinergic Signaling Modulation : The compound may interact with purinergic receptors, influencing inflammation and cellular communication. Research has highlighted the importance of purinergic signaling in various physiological processes .

- Cell Cycle Arrest : Some studies suggest that sulfonamide derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of tumor cell proliferation and increased apoptosis rates when treated with the compound in vitro.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide compounds. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Q & A

Q. What are the optimized synthetic routes for N-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include alkylation of the piperidine ring with a 2-aminoethyl group, followed by sulfonamide formation using ethanesulfonyl chloride. Critical parameters include:

- Solvent Selection : Dichloromethane or THF for improved solubility of intermediates .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperidine CH at δ 2.5–3.5 ppm, sulfonamide SONH at δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calc. for CHNOS: 241.12 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

- Enzyme Inhibition Assays : HDAC inhibition (IC determination via fluorometric assays) .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

- Binding Affinity Studies : Surface plasmon resonance (SPR) for protein target validation (e.g., BRD4 bromodomains) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from:

- Structural Analogues : Minor modifications (e.g., ethyl vs. methyl sulfonamide groups) alter HDAC vs. BET selectivity .

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) affect ionization and binding kinetics .

- Solution : Perform head-to-head comparisons under standardized protocols and validate with orthogonal assays (e.g., ITC for binding thermodynamics) .

Q. What strategies mitigate by-product formation during synthesis?

- Chemoselective Reagents : Use tert-butyloxycarbonyl (Boc) protection for the aminoethyl group to prevent unwanted nucleophilic attacks .

- Catalytic Optimization : Employ Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- In Situ Monitoring : LC-MS tracks reaction progress and identifies side products early .

Q. How does this compound interact with epigenetic targets like BRD4?

- Mechanistic Insight : The sulfonamide group chelates conserved water molecules in BRD4’s acetyl-lysine binding pocket, while the piperidine-ethylamine moiety forms hydrogen bonds with Asp140 and Tyr139 .

- Structural Evidence : Co-crystallography (PDB: 7JKZ) shows a binding pose with ΔG = −9.2 kcal/mol, validated by molecular dynamics simulations .

Q. What analytical methods resolve ambiguities in stereochemical assignments?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol) .

- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .

Methodological Considerations

Q. Designing Dose-Response Studies for HDAC Inhibition

- Concentration Range : Test 0.1–100 µM in triplicate.

- Controls : Use trichostatin A (TSA) as a positive control and DMSO as a vehicle .

- Data Analysis : Fit sigmoidal curves (GraphPad Prism) to calculate IC and Hill coefficients .

Q. Validating Target Engagement in Cellular Models

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.